Home > Products > Screening Compounds P111170 > (Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide
(Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide -

(Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide

Catalog Number: EVT-4947833
CAS Number:
Molecular Formula: C26H20FN3O
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Cancer research: The presence of an indole core, a cyano group, and an acrylamide moiety are features found in some anti-cancer agents. The compound could be explored for its potential to inhibit cancer cell growth or angiogenesis. [, ]
  • Neurological disorders: Indole derivatives are prominent in neuroactive compounds. The compound could be investigated for potential activity in models of pain, Alzheimer's disease, or Parkinson's disease. [, , , ]
  • Antimicrobial activity: Some of the provided papers discuss the synthesis and evaluation of indole derivatives with antimicrobial activity. This compound could be screened for its potential to inhibit bacterial or fungal growth. [, ]

(E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates & (E)-3-(1H-Indol-3-yl)acrylonitriles

  • Compound Description: This class of compounds, including both substituted (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-indol-3-yl)acrylonitriles, was synthesized and investigated for its potential use in green chemistry applications. [] These compounds were generated through L-Proline-catalyzed Knoevenagel condensation reactions involving indole-3-carboxyaldehydes or their N-methyl derivatives with ethyl cyanoacetate. [] Further modifications, such as N-methylation using dimethyl sulfate in PEG-600, were also explored. []
  • Relevance: This class of compounds shares the core acrylonitrile functionality with 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide, as well as the presence of the indole ring system. [] The variations in substituents on the indole and acrylonitrile moieties highlight potential areas for structure-activity relationship studies.

2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide (AD-18)

  • Compound Description: AD-18 is a synthetic cannabinoid analog identified in seized materials. [] This compound is a methylene analog of ADB-FUBICA and is notable for its structural similarity to other synthetic cannabinoids. [] Limited chemical and pharmacological data is currently available for AD-18. []
  • Relevance: AD-18, similar to 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide, contains a 1-(4-fluorobenzyl)-1H-indol-3-yl moiety. [] The difference lies in the substitution pattern at the 3-position of the indole ring. While the target compound features a substituted acrylamide group, AD-18 incorporates a 2-acetamido-3,3-dimethylbutanamide substituent. This structural comparison offers insights into the potential impact of these variations on activity and receptor binding.

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (Osimertinib Intermediate)

  • Compound Description: This compound serves as a crucial intermediate in the multi-step synthesis of Osimertinib (Tagrisso). [] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) clinically used to treat non-small cell lung cancer (NSCLC) that harbors specific EGFR mutations, including T790M. [] Osimertinib's mechanism of action involves forming a covalent bond with the cysteine 797 residue at the ATP binding site of EGFR, thereby inhibiting its activity. []
  • Relevance: This compound exhibits a high degree of structural similarity to 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide. [, ] Both compounds share a core indole structure. Additionally, both possess a substituted acrylamide moiety attached to a phenyl ring. These shared structural features suggest a potential common origin or synthetic pathway and warrant further investigation into the pharmacological properties of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide.

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

  • Compound Description: This molecule is recognized as a third-generation EGFR TKI, highlighting its role in targeting and inhibiting the epidermal growth factor receptor. [, ] The compound exhibits specific efficacy in addressing EGFR mutations, notably the T790M and L858R mutations commonly observed in NSCLC. [, ] This selectivity makes it a crucial tool in combating drug resistance in cancer.
  • Relevance: The compound shares a structural resemblance to 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide, particularly due to the presence of the acrylamide functionality. [, ] This shared feature, along with its potent anti-cancer properties, positions 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide as a potential candidate for further investigation into its anti-cancer activity.

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

  • Compound Description: This compound is classified as a third-generation EGFR TKI, indicating its role in inhibiting the epidermal growth factor receptor. [, ] This classification underscores its significance in cancer research and drug development.
  • Relevance: The compound shares a significant structural similarity with 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide, particularly due to the shared acrylamide functional group. [, ] The presence of this common pharmacophore, combined with the compound's classification as an EGFR inhibitor, suggests that 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide may possess biological activities relevant to EGFR inhibition and potentially other kinase targets.

N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate

  • Compound Description: This compound is identified as an EGFR inhibitor, targeting the epidermal growth factor receptor. [] EGFR inhibitors are crucial in cancer treatment, particularly for cancers driven by EGFR overexpression or mutations.
  • Relevance: This EGFR inhibitor shares a striking structural similarity with 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide. [] Both compounds feature an indole moiety linked to a pyrimidine ring, further connected to an acrylamide group. This pronounced structural similarity strongly suggests that 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(3-methylphenyl)acrylamide might also exhibit EGFR inhibitory activity, potentially impacting cancer cell proliferation.

Properties

Product Name

(Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide

IUPAC Name

(Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide

Molecular Formula

C26H20FN3O

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C26H20FN3O/c1-18-5-4-6-23(13-18)29-26(31)20(15-28)14-21-17-30(25-8-3-2-7-24(21)25)16-19-9-11-22(27)12-10-19/h2-14,17H,16H2,1H3,(H,29,31)/b20-14-

InChI Key

QBCHYXZKBLHOQX-ZHZULCJRSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.